molecular formula C9H8N2S2 B14432574 Methyl 1H-benzimidazole-2-carbodithioate CAS No. 77456-61-2

Methyl 1H-benzimidazole-2-carbodithioate

Cat. No.: B14432574
CAS No.: 77456-61-2
M. Wt: 208.3 g/mol
InChI Key: OLIUOBYUCIENSK-UHFFFAOYSA-N
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Description

Methyl 1H-benzimidazole-2-carbodithioate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a methyl group and a carbodithioate group attached to the benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For Methyl 1H-benzimidazole-2-carbodithioate, the synthesis can be achieved through the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often involve the use of an alkaline alcoholic solution to facilitate the formation of the carbodithioate group .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-benzimidazole-2-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms and the carbodithioate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents, alkylating agents, and nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1H-benzimidazole-2-carbodithioate involves its interaction with biological macromolecules. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit the polymerization of tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can interfere with DNA synthesis and repair, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the carbodithioate group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets and contributes to its diverse range of applications in medicinal chemistry and agriculture.

Properties

CAS No.

77456-61-2

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

methyl 1H-benzimidazole-2-carbodithioate

InChI

InChI=1S/C9H8N2S2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,10,11)

InChI Key

OLIUOBYUCIENSK-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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